N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its complex structure, which includes a xanthene core, an acetamidobenzamido group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common method starts with the preparation of tert-butyl (2-(4-acetamidobenzamido)phenyl) carbamate. This intermediate is then treated with trifluoroacetic acid in dichloromethane at 0-23°C for 2 hours . The reaction mixture is subsequently neutralized with sodium bicarbonate in water to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection steps and sodium bicarbonate for neutralization . The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new functionalized derivatives.
Scientific Research Applications
N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide: Shares a similar acetamidobenzamido group but has a different core structure.
N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide: Contains a morpholinopyridazine core instead of a xanthene core.
Uniqueness
N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16(29)28-18-12-10-17(11-13-18)24(30)26-14-15-27-25(31)23-19-6-2-4-8-21(19)32-22-9-5-3-7-20(22)23/h2-13,23H,14-15H2,1H3,(H,26,30)(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIRERFLCPPPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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